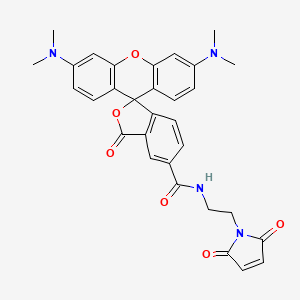
TAMRA maleimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TAMRA maleimide, 5-isomer: is a derivative of tetramethylrhodamine, a well-known rhodamine dye. This compound is specifically designed for the labeling of thiol groups in biomolecules, such as proteins and peptides. The 5-isomer of this compound is preferred for its high purity and specific reactivity, making it a valuable tool in various scientific research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of TAMRA maleimide, 5-isomer involves the reaction of tetramethylrhodamine with maleimide. The process typically includes the following steps:
Preparation of Tetramethylrhodamine: Tetramethylrhodamine is synthesized through the condensation of 3,6-diamino-9-(2-carboxyphenyl)xanthylium chloride with formaldehyde and dimethylamine.
Maleimide Derivatization: The tetramethylrhodamine is then reacted with maleimide in the presence of a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), under controlled temperature and pH conditions.
Industrial Production Methods: In industrial settings, the production of this compound, 5-isomer follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of tetramethylrhodamine and its subsequent reaction with maleimide.
Analyse Des Réactions Chimiques
Types of Reactions: TAMRA maleimide, 5-isomer primarily undergoes thiol-ene reactions, where it reacts with thiol groups in biomolecules. This reaction is highly selective and efficient under physiological conditions .
Common Reagents and Conditions:
Reagents: Common reagents include thiol-containing biomolecules, such as cysteine residues in proteins.
Major Products: The major product of the reaction is a covalent conjugate of this compound with the thiol-containing biomolecule, resulting in a fluorescently labeled protein or peptide .
Applications De Recherche Scientifique
Chemistry:
Fluorescent Labeling: TAMRA maleimide, 5-isomer is widely used for fluorescent labeling of biomolecules, enabling the visualization and tracking of proteins and peptides in various chemical assays.
Biology:
Protein Studies: It is used in studying protein-protein interactions, protein folding, and conformational changes by labeling specific cysteine residues.
Cell Imaging: The compound is employed in fluorescence microscopy for imaging cellular structures and processes.
Medicine:
Diagnostic Tools: this compound, 5-isomer is used in the development of diagnostic assays for detecting specific biomolecules in medical samples.
Industry:
Mécanisme D'action
Mechanism: The mechanism of action of TAMRA maleimide, 5-isomer involves the formation of a covalent bond between the maleimide group and the thiol group of a biomolecule. This reaction is highly specific and occurs through a Michael addition mechanism, where the nucleophilic thiol group attacks the electrophilic carbon-carbon double bond of the maleimide .
Molecular Targets and Pathways: The primary molecular targets are thiol groups in cysteine residues of proteins and peptides. The reaction pathway involves the formation of a stable thioether linkage, resulting in a fluorescently labeled biomolecule .
Comparaison Avec Des Composés Similaires
TAMRA maleimide, 6-isomer: Similar to the 5-isomer but differs in the position of the maleimide group.
BDP R6G maleimide: A borondipyrromethene dye similar to TAMRA, used for labeling thiol groups in proteins.
Sulfo-Cyanine5 maleimide: A water-soluble dye used for thiol labeling, offering different spectral properties compared to TAMRA.
Uniqueness: this compound, 5-isomer is unique due to its high purity and specific reactivity with thiol groups, making it highly suitable for applications requiring precise and reproducible labeling of biomolecules .
Propriétés
Formule moléculaire |
C31H28N4O6 |
|---|---|
Poids moléculaire |
552.6 g/mol |
Nom IUPAC |
3',6'-bis(dimethylamino)-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide |
InChI |
InChI=1S/C31H28N4O6/c1-33(2)19-6-9-23-25(16-19)40-26-17-20(34(3)4)7-10-24(26)31(23)22-8-5-18(15-21(22)30(39)41-31)29(38)32-13-14-35-27(36)11-12-28(35)37/h5-12,15-17H,13-14H2,1-4H3,(H,32,38) |
Clé InChI |
DAJTYOCTYAARHG-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)NCCN5C(=O)C=CC5=O)C(=O)O3)C6=C(O2)C=C(C=C6)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


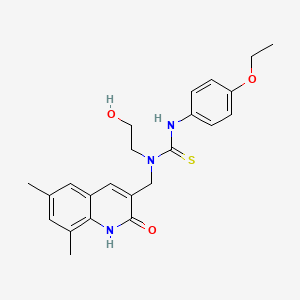
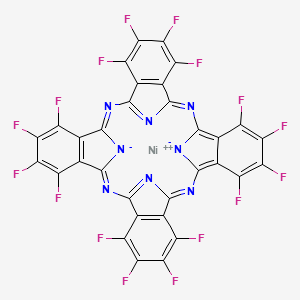
![1-methyl-4,4-bis[(9Z,12Z)-octadeca-9,12-dienoxy]piperidine](/img/structure/B15073434.png)
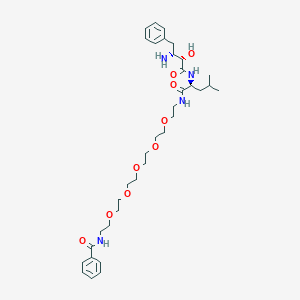
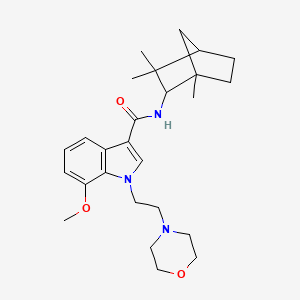
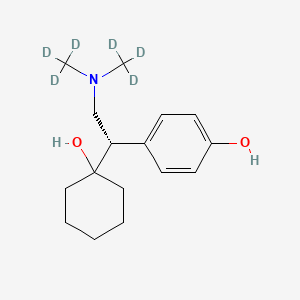
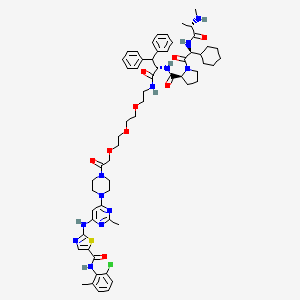
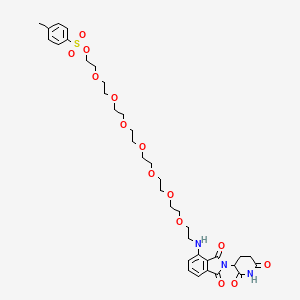
![3-[[3,5-Bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine;hydrochloride](/img/structure/B15073465.png)
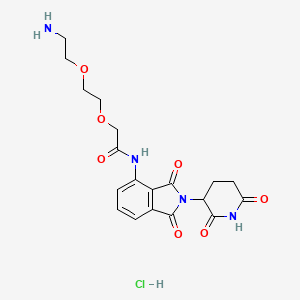
![[4-amino-2-[[(2R)-2-bicyclo[2.2.1]heptanyl]amino]-1,3-thiazol-5-yl]-(2-nitrophenyl)methanone](/img/structure/B15073475.png)
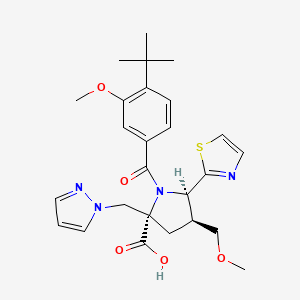
![5-[(4-Chlorophenyl)methylsulfanyl]-2-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-1,2,4-triazol-3-amine](/img/structure/B15073496.png)
![(2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-[(1R)-5-methyl-2-propan-2-ylcyclohexyl]oxyoxane-2-carboxylic acid](/img/structure/B15073503.png)
